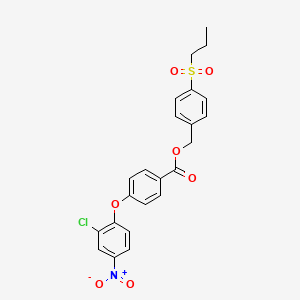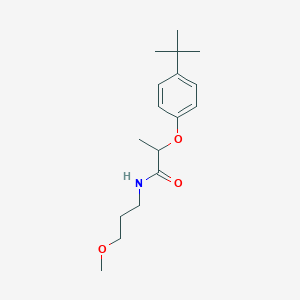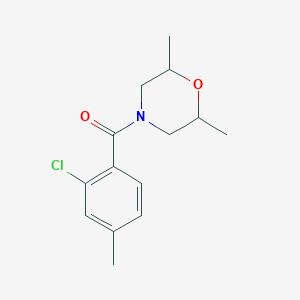
4-(propylsulfonyl)benzyl 4-(2-chloro-4-nitrophenoxy)benzoate
Overview
Description
4-(propylsulfonyl)benzyl 4-(2-chloro-4-nitrophenoxy)benzoate is an organic compound that features a complex molecular structure This compound is characterized by the presence of a propylsulfonyl group attached to a benzyl moiety, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylsulfonyl)benzyl 4-(2-chloro-4-nitrophenoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-(propylsulfonyl)benzyl alcohol: This can be achieved by sulfonation of propylbenzene followed by oxidation.
Formation of 4-(propylsulfonyl)benzyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Synthesis of 4-(2-chloro-4-nitrophenoxy)benzoic acid: This involves the nitration of 2-chlorophenol followed by esterification with benzoic acid.
Coupling Reaction: Finally, the 4-(propylsulfonyl)benzyl chloride is reacted with 4-(2-chloro-4-nitrophenoxy)benzoic acid in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(propylsulfonyl)benzyl 4-(2-chloro-4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfonyl group can be further oxidized to sulfone using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-(propylsulfonyl)benzyl 4-(2-chloro-4-aminophenoxy)benzoate.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its multifunctional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(propylsulfonyl)benzyl 4-(2-chloro-4-nitrophenoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in redox reactions, while the sulfonyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(propylsulfonyl)benzyl 4-(2-chlorophenoxy)benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(propylsulfonyl)benzyl 4-(2-nitrophenoxy)benzoate:
4-(propylsulfonyl)benzyl 4-(2-chloro-4-nitrophenoxy)benzoic acid: The ester group is replaced by a carboxylic acid, which can alter its solubility and reactivity.
Uniqueness
4-(propylsulfonyl)benzyl 4-(2-chloro-4-nitrophenoxy)benzoate is unique due to the presence of both nitro and chloro groups, which provide a combination of reactivity and potential biological activity. The sulfonyl group enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-propylsulfonylphenyl)methyl 4-(2-chloro-4-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO7S/c1-2-13-33(29,30)20-10-3-16(4-11-20)15-31-23(26)17-5-8-19(9-6-17)32-22-12-7-18(25(27)28)14-21(22)24/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTMPUQVLIOVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-9H-thioxanthen-9-yl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4145078.png)
![3-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4145087.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4145097.png)
![benzyl dibenzo[b,d]furan-3-ylcarbamate](/img/structure/B4145102.png)
![7-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4145105.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4145106.png)
![3-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4145116.png)
![1-[2-(4-Butan-2-ylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145120.png)
![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4145125.png)

![[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]methanol;oxalic acid](/img/structure/B4145135.png)
![methyl 5-(1-benzofuran-2-yl)-7-methyl-4,5-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4145136.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-benzyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4145146.png)
